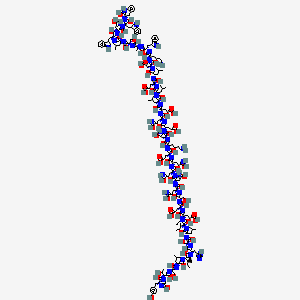
Enfuvirtide T-20
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Enfuvirtide T-20 is synthesized using a hybrid approach that combines solid-phase synthesis and solution-phase synthesis. The fragments of the peptide are synthesized using solid-phase synthesis, and the final peptide is assembled in solution . This method allows for the efficient production of large peptides like this compound.
Industrial Production Methods: The industrial production of this compound involves the use of thermostable chaperone-based peptide biosynthesis systems. This method ensures high peptide quality and minimizes process-related impurities . The final product undergoes rigorous quality control to ensure its therapeutic efficacy and safety.
Chemical Reactions Analysis
Types of Reactions: Enfuvirtide T-20 undergoes various chemical reactions, including hydrolysis and deamidation. In vitro experiments have shown that this compound is hydrolyzed to a deamidated metabolite .
Common Reagents and Conditions: The synthesis of this compound involves the use of common reagents such as protecting groups for amino acids, coupling agents, and cleavage reagents. The reaction conditions are carefully controlled to ensure the correct assembly of the peptide sequence.
Major Products Formed: The major product formed from the synthesis of this compound is the peptide itself, which consists of 36 amino acids. The final product is purified to remove any impurities and ensure its therapeutic efficacy.
Scientific Research Applications
Treatment-Resistant HIV-1 Infections
Enfuvirtide is primarily indicated for patients who have experienced treatment failure with other antiretroviral agents. Clinical trials have demonstrated its efficacy in reducing plasma HIV-1 RNA levels in treatment-experienced individuals .
Table 1: Clinical Efficacy of Enfuvirtide in Phase III Trials
| Study | Patient Population | Duration | Efficacy Measure | Results |
|---|---|---|---|---|
| TORO 1 | ~500 patients, treatment-experienced | 24 weeks | Mean change in HIV RNA | -0.96 log copies/mL |
| TORO 2 | ~500 patients, treatment-experienced | 24 weeks | Virological response | 44% achieved undetectable levels |
Combination Therapy
Enfuvirtide is often used in combination with other antiretroviral drugs to enhance overall treatment efficacy. Studies have shown that when combined with optimized background regimens, enfuvirtide significantly improves virological outcomes compared to those receiving only optimized regimens .
Resistance and Challenges
Despite its effectiveness, enfuvirtide faces challenges such as the emergence of drug-resistant viral strains. Research has identified primary resistance to enfuvirtide in recently infected patients, highlighting the need for continuous monitoring and adaptation of treatment strategies .
Table 2: Resistance Patterns Observed in Clinical Studies
| Study | Resistance Type | Frequency | Implications |
|---|---|---|---|
| Study A | Primary Resistance | 15% | Need for alternative therapies |
| Study B | Secondary Resistance | 30% | Reduced efficacy over time |
Pharmacokinetics and Administration
Enfuvirtide is administered via subcutaneous injection, which requires patient training for self-administration. The pharmacokinetic profile shows a half-life of approximately 4 hours, necessitating twice-daily dosing to maintain therapeutic levels .
Case Study 1: Long-term Efficacy
A study involving a cohort of patients with extensive prior antiretroviral therapy demonstrated sustained viral suppression over a period of two years when enfuvirtide was included in their regimen. Patients reported improved quality of life alongside significant reductions in viral load.
Case Study 2: Adverse Effects Management
In a clinical setting, a significant number of patients experienced injection site reactions. A management protocol was developed that included patient education on injection techniques and the use of topical treatments to alleviate discomfort.
Mechanism of Action
Enfuvirtide T-20 exerts its effects by binding to the first heptad-repeat (HR1) in the gp41 subunit of the viral envelope glycoprotein. This binding prevents the conformational changes required for the fusion of viral and cellular membranes, thereby inhibiting the entry of the virus into the host cell . By disrupting the HIV-1 molecular machinery during its final stage of fusion with the target cell, this compound limits the spread of further infection .
Comparison with Similar Compounds
Enfuvirtide T-20 is unique among antiretroviral drugs due to its mechanism of action as a fusion inhibitor. Other similar compounds include maraviroc and ibalizumab, which are entry inhibitors that block different stages of the viral entry process . Maraviroc blocks the CCR5 co-receptor, while ibalizumab binds to the CD4 receptor. This compound, on the other hand, targets the gp41 subunit, making it a valuable addition to the arsenal of antiretroviral therapies .
Conclusion
This compound is a groundbreaking antiretroviral drug that has significantly advanced the treatment of HIV-1 infection. Its unique mechanism of action and high efficacy make it an essential tool in the fight against HIV. The continued research and development of this compound and similar compounds hold promise for improving the lives of patients with HIV and advancing our understanding of viral entry and fusion.
Properties
Molecular Formula |
C204H301N51O64 |
|---|---|
Molecular Weight |
4492 g/mol |
IUPAC Name |
(4S)-5-[(2S)-6-amino-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-6-amino-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1,4-dihydroxy-1-[(2S)-1-hydroxy-1-[(2S)-1-hydroxy-1-imino-3-phenylpropan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-iminobutan-2-yl]imino-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1,3-dihydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]imino-1-hydroxyhexan-2-yl]imino-3-carboxy-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-4-carboxy-1-hydroxybutan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-4-carboxy-1-hydroxybutan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-4-carboxy-1-hydroxybutan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1-hydroxyhexan-2-yl]imino-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-1,3-dihydroxy-2-[[(2S)-1-hydroxy-2-(1-hydroxyethylideneamino)-3-(4-hydroxyphenyl)propylidene]amino]butylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxybutylidene]amino]-1-hydroxybutylidene]amino]-1,3-dihydroxypropylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-5-hydroxypentanoic acid |
InChI |
InChI=1S/C204H301N51O64/c1-20-102(15)166(253-195(310)137(75-100(11)12)239-200(315)150(93-258)251-190(305)143(82-112-90-215-95-219-112)248-203(318)167(103(16)21-2)254-196(311)138(76-101(13)14)240-201(316)151(94-259)252-204(319)168(105(18)260)255-197(312)139(221-106(19)261)78-108-45-47-113(262)48-46-108)202(317)233-131(58-68-164(280)281)178(293)228-130(57-67-163(278)279)182(297)250-149(92-257)198(313)232-125(52-62-155(210)266)179(294)245-145(84-157(212)268)191(306)229-124(51-61-154(209)265)175(290)224-122(49-59-152(207)263)173(288)226-126(53-63-159(270)271)176(291)222-120(43-31-33-69-205)172(287)244-144(83-156(211)267)192(307)231-127(54-64-160(272)273)177(292)225-123(50-60-153(208)264)174(289)227-128(55-65-161(274)275)180(295)235-134(72-97(5)6)185(300)237-133(71-96(3)4)184(299)230-129(56-66-162(276)277)181(296)236-135(73-98(7)8)187(302)247-147(86-165(282)283)194(309)223-121(44-32-34-70-206)171(286)241-140(79-109-87-216-117-40-28-25-37-114(109)117)183(298)220-104(17)170(285)249-148(91-256)199(314)238-136(74-99(9)10)186(301)242-142(81-111-89-218-119-42-30-27-39-116(111)119)189(304)246-146(85-158(213)269)193(308)243-141(80-110-88-217-118-41-29-26-38-115(110)118)188(303)234-132(169(214)284)77-107-35-23-22-24-36-107/h22-30,35-42,45-48,87-90,95-105,120-151,166-168,216-218,256-260,262H,20-21,31-34,43-44,49-86,91-94,205-206H2,1-19H3,(H2,207,263)(H2,208,264)(H2,209,265)(H2,210,266)(H2,211,267)(H2,212,268)(H2,213,269)(H2,214,284)(H,215,219)(H,220,298)(H,221,261)(H,222,291)(H,223,309)(H,224,290)(H,225,292)(H,226,288)(H,227,289)(H,228,293)(H,229,306)(H,230,299)(H,231,307)(H,232,313)(H,233,317)(H,234,303)(H,235,295)(H,236,296)(H,237,300)(H,238,314)(H,239,315)(H,240,316)(H,241,286)(H,242,301)(H,243,308)(H,244,287)(H,245,294)(H,246,304)(H,247,302)(H,248,318)(H,249,285)(H,250,297)(H,251,305)(H,252,319)(H,253,310)(H,254,311)(H,255,312)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)/t102-,103-,104-,105+,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,166-,167-,168-/m0/s1 |
InChI Key |
PEASPLKKXBYDKL-FXEVSJAOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CO)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CC(=N)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CCCCN)C(=N[C@@H](CC(=N)O)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CC(C)C)C(=N[C@@H](CC(C)C)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CC(C)C)C(=N[C@@H](CC(=O)O)C(=N[C@@H](CCCCN)C(=N[C@@H](CC1=CNC2=CC=CC=C21)C(=N[C@@H](C)C(=N[C@@H](CO)C(=N[C@@H](CC(C)C)C(=N[C@@H](CC3=CNC4=CC=CC=C43)C(=N[C@@H](CC(=N)O)C(=N[C@@H](CC5=CNC6=CC=CC=C65)C(=N[C@@H](CC7=CC=CC=C7)C(=N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)N=C([C@H](CC(C)C)N=C([C@H](CO)N=C([C@H](CC8=CN=CN8)N=C([C@H]([C@@H](C)CC)N=C([C@H](CC(C)C)N=C([C@H](CO)N=C([C@H]([C@@H](C)O)N=C([C@H](CC9=CC=C(C=C9)O)N=C(C)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
CCC(C)C(C(=NC(CCC(=O)O)C(=NC(CCC(=O)O)C(=NC(CO)C(=NC(CCC(=N)O)C(=NC(CC(=N)O)C(=NC(CCC(=N)O)C(=NC(CCC(=N)O)C(=NC(CCC(=O)O)C(=NC(CCCCN)C(=NC(CC(=N)O)C(=NC(CCC(=O)O)C(=NC(CCC(=N)O)C(=NC(CCC(=O)O)C(=NC(CC(C)C)C(=NC(CC(C)C)C(=NC(CCC(=O)O)C(=NC(CC(C)C)C(=NC(CC(=O)O)C(=NC(CCCCN)C(=NC(CC1=CNC2=CC=CC=C21)C(=NC(C)C(=NC(CO)C(=NC(CC(C)C)C(=NC(CC3=CNC4=CC=CC=C43)C(=NC(CC(=N)O)C(=NC(CC5=CNC6=CC=CC=C65)C(=NC(CC7=CC=CC=C7)C(=N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)N=C(C(CC(C)C)N=C(C(CO)N=C(C(CC8=CN=CN8)N=C(C(C(C)CC)N=C(C(CC(C)C)N=C(C(CO)N=C(C(C(C)O)N=C(C(CC9=CC=C(C=C9)O)N=C(C)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















